REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[N:19]=[C:18]([NH:20][C:21]3[CH:25]=[C:24]([CH3:26])[NH:23][N:22]=3)[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[OH:9])=[CH:4][CH:3]=1.[BrH:27]>C(O)C>[BrH:27].[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[N:19]=[C:18]([NH:20][C:21]3[CH:25]=[C:24]([CH3:26])[NH:23][N:22]=3)[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)[OH:9])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
260 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(O)C1=NC2=CC=CC=C2C(=N1)NC1=NNC(=C1)C
|
Name
|
|
Quantity
|
2.86 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
125.5 g
|
Type
|
reactant
|
Smiles
|
Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 25-30° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 30 to 40 min
|
Duration
|
35 (± 5) min
|
Type
|
TEMPERATURE
|
Details
|
while maintaining
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washing thoroughly with fresh ethanol (0.52 L)
|
Type
|
CUSTOM
|
Details
|
The solid was dried at 55 to 65° C. for 12 to 14 hrs
|
Duration
|
13 (± 1) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.FC1=CC=C(C=C1)C(O)C1=NC2=CC=CC=C2C(=N1)NC1=NNC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 276 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86216.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |